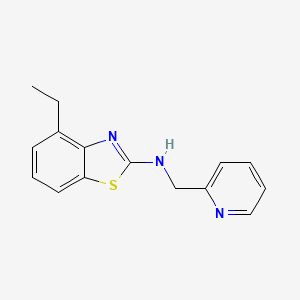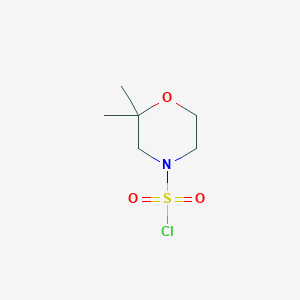
2,2-二甲基吗啉-4-磺酰氯
描述
2,2-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 . It is used in scientific research as a reactive agent for various organic transformations due to its rich functional group chemistry.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylmorpholine-4-sulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.科学研究应用
化学反应和合成
2,2-二甲基吗啉-4-磺酰氯参与各种化学反应和合成过程。例如,它与N-苯基马尔蒂酰亚胺和氯磺酸反应,产生磺酰氯,进一步与二甲胺等胺类反应,生成相应的磺酰胺或其他衍生物 (Cremlyn & Nunes, 1987)。此外,它用于合成酶抑制剂,例如用于生产乙酰胆碱酯酶的吗啉盐类抑制剂,突显其在治疗应用中的潜力 (Savle et al., 1998)。
分析化学
在分析化学中,二甲基吗啉-4-磺酰氯的衍生物,如4'-二甲胺基偶氮苯-4-磺酰氯,用作高效液相色谱中的显色试剂,用于检测和分析氨基酸和修饰的氨基酸 (Malencik, Zhao, & Anderson, 1990)。
材料科学
在材料科学中,从二甲基吗啉-4-磺酰氯衍生的化合物用于合成新型材料。例如,其衍生物参与制备含有吡啶和砜基团的氟化聚酰胺,这些材料具有低介电常数和高热稳定性等特定性能的应用 (Liu et al., 2013)。
环境和传感技术
二甲基吗啉-4-磺酰氯衍生物用于环境和传感技术。例如,使用该化合物的衍生物合成的一种比色和荧光传感器可以检测水中的Hg2+和Cr3+离子,表明其在环境监测中的实用性 (Das et al., 2012)。
药物发现和开发
在药物发现和开发中,二甲基吗啉-4-磺酰氯的衍生物用于合成各种药理剂。例如,其衍生物用于合成对乙酰胆碱酯酶具有抑制活性的化合物,这可能对治疗阿尔茨海默病等疾病有影响 (Abbasi et al., 2018)。
作用机制
Target of Action
Many morpholine derivatives are known to interact with various biological targets. For instance, some morpholinyl-bearing arylsquaramides have been found to modulate lysosomal pH .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. For example, morpholinyl-bearing arylsquaramides can facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. In the case of morpholinyl-bearing arylsquaramides, they disrupt the homeostasis of lysosomal pH, which can affect various cellular processes .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, morpholinyl-bearing arylsquaramides can inactivate the lysosomal Cathepsin B enzyme due to their effect on lysosomal pH .
生化分析
Biochemical Properties
2,2-Dimethylmorpholine-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It is known to react with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can modify the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, 2,2-Dimethylmorpholine-4-sulfonyl chloride has been shown to inhibit serine proteases by reacting with the serine residue in the active site, forming a covalent bond that blocks substrate access .
Cellular Effects
The effects of 2,2-Dimethylmorpholine-4-sulfonyl chloride on cells are diverse and depend on the specific cellular context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 2,2-Dimethylmorpholine-4-sulfonyl chloride has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate the expression of genes involved in oxidative stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, 2,2-Dimethylmorpholine-4-sulfonyl chloride exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic residues such as serine, cysteine, and lysine in proteins, leading to changes in their structure and function. This compound can inhibit enzymes by forming stable sulfonyl-enzyme complexes, preventing substrate binding and catalysis. Furthermore, 2,2-Dimethylmorpholine-4-sulfonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 2,2-Dimethylmorpholine-4-sulfonyl chloride in laboratory settings can vary over time. This compound is generally stable under standard storage conditions but can degrade under extreme pH or temperature conditions. In in vitro studies, the effects of 2,2-Dimethylmorpholine-4-sulfonyl chloride on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration. Long-term effects may include alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2,2-Dimethylmorpholine-4-sulfonyl chloride in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, 2,2-Dimethylmorpholine-4-sulfonyl chloride can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response.
Metabolic Pathways
2,2-Dimethylmorpholine-4-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Additionally, 2,2-Dimethylmorpholine-4-sulfonyl chloride can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,2-Dimethylmorpholine-4-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of 2,2-Dimethylmorpholine-4-sulfonyl chloride can vary depending on the tissue type and cellular environment .
Subcellular Localization
The subcellular localization of 2,2-Dimethylmorpholine-4-sulfonyl chloride is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct 2,2-Dimethylmorpholine-4-sulfonyl chloride to specific organelles, affecting its activity and function .
属性
IUPAC Name |
2,2-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVXCWLNPDPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
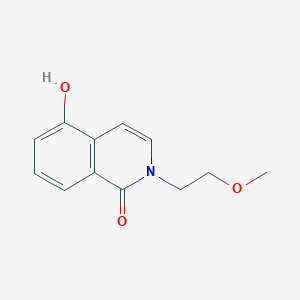
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
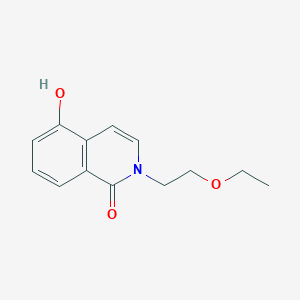
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)
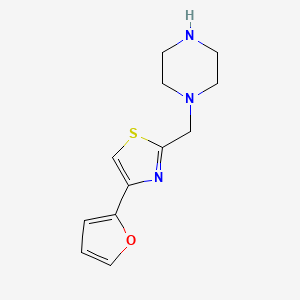
![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)

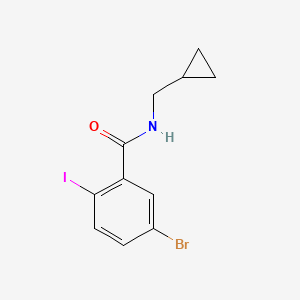

![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
